molecular formula C9H10N4 B13808721 Acetaldehyde,1H-benzo[D]imidazol-2-ylhydrazone

Acetaldehyde,1H-benzo[D]imidazol-2-ylhydrazone

Katalognummer: B13808721
Molekulargewicht: 174.20 g/mol
InChI-Schlüssel: VYAHNLLJQQPSGV-WTDSWWLTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetaldehyde,1H-benzo[D]imidazol-2-ylhydrazone is a compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Acetaldehyde,1H-benzo[D]imidazol-2-ylhydrazone typically involves the condensation of acetaldehyde with 1H-benzo[D]imidazol-2-ylhydrazine. The reaction is usually carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

[ \text{Acetaldehyde} + \text{1H-benzo[D]imidazol-2-ylhydrazine} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as crystallization, distillation, and chromatography are commonly employed in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

Acetaldehyde,1H-benzo[D]imidazol-2-ylhydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Acetaldehyde,1H-benzo[D]imidazol-2-ylhydrazone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of Acetaldehyde,1H-benzo[D]imidazol-2-ylhydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1H-benzo[D]imidazol-2-ylhydrazine: A precursor in the synthesis of Acetaldehyde,1H-benzo[D]imidazol-2-ylhydrazone.

    Acetaldehyde: Another precursor used in the synthesis.

    Other Imidazole Derivatives: Compounds with similar structures but different functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C9H10N4

Molekulargewicht

174.20 g/mol

IUPAC-Name

N-[(E)-ethylideneamino]-1H-benzimidazol-2-amine

InChI

InChI=1S/C9H10N4/c1-2-10-13-9-11-7-5-3-4-6-8(7)12-9/h2-6H,1H3,(H2,11,12,13)/b10-2+

InChI-Schlüssel

VYAHNLLJQQPSGV-WTDSWWLTSA-N

Isomerische SMILES

C/C=N/NC1=NC2=CC=CC=C2N1

Kanonische SMILES

CC=NNC1=NC2=CC=CC=C2N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.